C.I. Fluorescent Brightener 113

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorescent brighteners, including C.I. Fluorescent Brightener 113, often involves complex organic reactions that lead to the introduction of fluorescent groups into the compound's structure. A common method for synthesizing fluorescent carbon quantum dots, for example, includes solvothermal or hydrothermal methods, where precursors are subjected to high temperature and pressure in a solvent, leading to the formation of highly fluorescent particles with quantum yields up to 75% (Yuan et al., 2023).

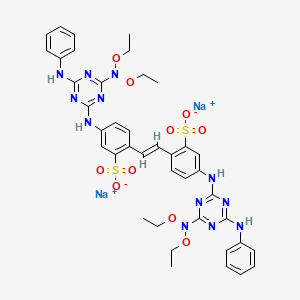

Molecular Structure Analysis

The molecular structure of C.I. Fluorescent Brightener 113 contributes significantly to its fluorescent properties. The compound typically incorporates structures that facilitate the absorption of UV light and its re-emission as visible light. For carbon quantum dots (CQDs), their luminescent properties are attributed to their size, surface states, and edge states, which are influenced by the presence of functional groups such as carbonyl and hydroxyl groups (Wang et al., 2014).

Chemical Reactions and Properties

C.I. Fluorescent Brightener 113 undergoes chemical reactions that enhance its brightening capabilities. For instance, the functionalization of fluorescent carbon nanoparticles can significantly improve their quantum yield and stability, making them more effective as brighteners (Chandra et al., 2011). The introduction of specific functional groups through chemical reactions can also alter the compound's solubility, photostability, and fluorescent intensity.

Physical Properties Analysis

The physical properties of C.I. Fluorescent Brightener 113, such as solubility, crystallinity, and quantum yield, play a crucial role in its application and effectiveness. The synthesis process can be optimized to produce particles with desired sizes, as seen in the production of CQDs, which can emit bright photoluminescence with a quantum yield of 31.6% (Liang et al., 2013).

Chemical Properties Analysis

The chemical properties of C.I. Fluorescent Brightener 113, including its reactivity with other substances, pH sensitivity, and photostability, determine its suitability for various applications. The presence of specific functional groups can enhance the compound's selectivity and sensitivity to particular ions or molecules, as demonstrated by the selective detection capabilities of some fluorescent carbon quantum dots (Murugan et al., 2019).

Aplicaciones Científicas De Investigación

1. Textile Industry: Dyeing Process for Cotton

- Application Summary : C.I. Fluorescent Brightener 113 (FBA 113) is widely used in the dyeing process for cotton. It is used to improve the brightness of textiles .

- Methods of Application : The study examined various parameters, including dyeing times, dyeing temperature, the amount of dye, and auxiliary. Variations in conditions were observed to define the dyeing equilibrium time, the Langmuir and Freundlich adsorption isotherm, the pseudo-first-order, pseudo-second-order dyeing kinetic model, and the thermodynamic parameters .

- Results : The appropriate dyeing was FBA 113 0.25 % owf with 20 g/L KCl as an auxiliary, the best dyeing temperature was 323 K, and the equilibrium time was 120 min. This dyeing reflected an adsorption behavior that displayed multilayer adsorption that corresponded to the Freundlich isotherm .

2. Material Science: Studying Structure and Properties of Materials

- Application Summary : Fluorescent Brightener 113 serves as a valuable tool for studying the structure and properties of materials like polymers and coatings .

- Results : The application of Fluorescent Brightener 113 enables thorough examination of photodegradation and photostability phenomena .

3. Paper Industry: Enhancing Whiteness and Transparency

- Application Summary : In the paper industry, C.I. Fluorescent Brightener 113 is used to enhance the whiteness and transparency of paper .

- Results : The application of Fluorescent Brightener 113 results in enhanced whiteness and transparency of the paper .

4. Dyeing Various Materials: Cotton, Wool, Silk, Nylon

- Application Summary : C.I. Fluorescent Brightener 113 can be used for dyeing various materials, including cotton, wool, silk, and nylon .

- Methods of Application : The brightener is applied in a neutral or alkaline dyeing bath. It is especially suitable for use in peroxide bleaching solutions .

- Results : The application of Fluorescent Brightener 113 results in dyed materials with enhanced brightness .

5. Plastic Industry: Enhancing Brightness

- Application Summary : C.I. Fluorescent Brightener 113 is used in the plastic industry to enhance the brightness of various plastic products .

- Results : The application of Fluorescent Brightener 113 results in plastic products with enhanced brightness .

6. Leather Industry: Improving Whiteness and Brightness

Safety And Hazards

According to the safety data sheet, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Fluorescence-based visualization techniques are important tools to understand cell wall assemblies . The field might be inspired by advances in the biomedical and general cell biology fields . Better knowledge of the plant cells, cell walls, and whole tissue is essential for bioengineering efforts and for designing efficient strategies of industrial deconstruction of the cell wall-derived biomass and its saccharification .

Propiedades

IUPAC Name |

disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2/b20-19+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBLHYOQMVXSEM-LLIZZRELSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N12Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Fluorescent Brightener 113 | |

CAS RN |

12768-92-2 | |

| Record name | Blankophor BA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012768922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Fluorescent Brightener 113 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)